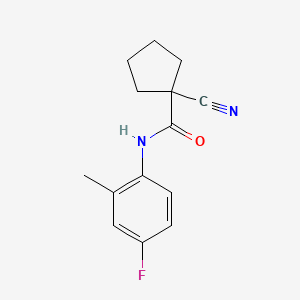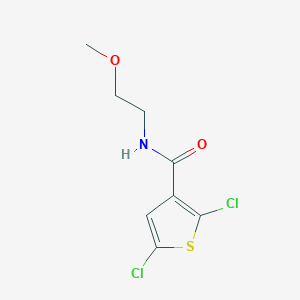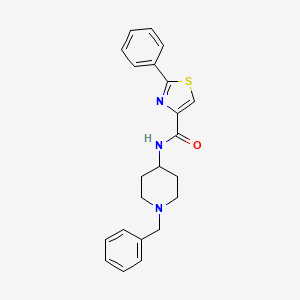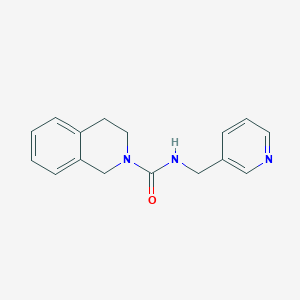![molecular formula C12H9BrN4O B7463046 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7463046.png)
4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine, also known as BPP, is a pyrazolopyrimidine derivative that has shown potential as a therapeutic agent for various diseases. BPP has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties. Its unique structure and mechanism of action make it a promising candidate for further research in the field of drug development.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine is not fully understood. However, it has been suggested that 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine works by inhibiting various signaling pathways involved in inflammation, cancer, and fibrosis. 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has also been found to inhibit the Wnt/β-catenin pathway, which is involved in the development of cancer and fibrosis.
Biochemical and Physiological Effects
4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-α. 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has also been found to induce cell death in cancer cells and inhibit the production of collagen in fibroblasts. Additionally, 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has been found to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine in lab experiments is its specificity for certain signaling pathways. 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has been found to selectively inhibit the NF-κB and Wnt/β-catenin pathways, making it a useful tool for studying these pathways. However, one limitation of using 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine in lab experiments is its potential toxicity. 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine. One direction is to further investigate its mechanism of action and identify other signaling pathways that it may target. Another direction is to explore its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine for therapeutic use.
Métodos De Síntesis
The synthesis of 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine is a multi-step process that involves the reaction of various chemicals. One common method of synthesis involves the reaction of 3-bromophenol with 1-methylpyrazol-5-amine to form the intermediate 3-bromo-5-(1-methylpyrazol-5-yl)phenol. This intermediate is then reacted with 2-chloro-4,6-dimethoxypyrimidine to form 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine.
Aplicaciones Científicas De Investigación
4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has also been shown to have anti-cancer properties by inducing cell death in cancer cells. Additionally, 4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine has been found to have anti-fibrotic properties by inhibiting the production of collagen.
Propiedades
IUPAC Name |
4-(3-bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4O/c1-17-11-10(6-16-17)12(15-7-14-11)18-9-4-2-3-8(13)5-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOFRINKJWAGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)OC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[[5-(4-Fluorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]pyrazine](/img/structure/B7462967.png)

![N-(4-fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7462983.png)

![1-cyano-N-[(4-methoxyphenyl)methyl]cyclopentane-1-carboxamide](/img/structure/B7462999.png)

![N-(5-methyl-1,2-oxazol-3-yl)-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B7463019.png)

![6-(4-Methylsulfanylphenoxy)tetrazolo[1,5-b]pyridazine](/img/structure/B7463026.png)
![2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol](/img/structure/B7463038.png)
![N-(2-fluorophenyl)-N-[4-[(3-oxopiperazin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7463058.png)
![1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B7463066.png)
![N-[4-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]phenyl]cyclopropanecarboxamide](/img/structure/B7463068.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-methylbenzamide](/img/structure/B7463072.png)